Cas no 2228738-33-6 (1-(heptafluoropropyl)cyclopropane-1-carboxylic acid)

1-(heptafluoropropyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(heptafluoropropyl)cyclopropane-1-carboxylic acid
- 2228738-33-6
- EN300-1970489
-
- インチ: 1S/C7H5F7O2/c8-5(9,4(1-2-4)3(15)16)6(10,11)7(12,13)14/h1-2H2,(H,15,16)
- InChIKey: CWBOTHCIZCAZJE-UHFFFAOYSA-N
- ほほえんだ: FC(C(C(F)(F)F)(F)F)(C1(C(=O)O)CC1)F
計算された属性
- せいみつぶんしりょう: 254.01777653g/mol
- どういたいしつりょう: 254.01777653g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 315
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 37.3Ų
1-(heptafluoropropyl)cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1970489-10.0g |
1-(heptafluoropropyl)cyclopropane-1-carboxylic acid |
2228738-33-6 | 10g |
$7988.0 | 2023-06-03 | ||
Enamine | EN300-1970489-0.25g |
1-(heptafluoropropyl)cyclopropane-1-carboxylic acid |
2228738-33-6 | 0.25g |
$1708.0 | 2023-09-16 | ||
Enamine | EN300-1970489-2.5g |
1-(heptafluoropropyl)cyclopropane-1-carboxylic acid |
2228738-33-6 | 2.5g |
$3641.0 | 2023-09-16 | ||
Enamine | EN300-1970489-5.0g |
1-(heptafluoropropyl)cyclopropane-1-carboxylic acid |
2228738-33-6 | 5g |
$5387.0 | 2023-06-03 | ||
Enamine | EN300-1970489-1.0g |
1-(heptafluoropropyl)cyclopropane-1-carboxylic acid |
2228738-33-6 | 1g |
$1857.0 | 2023-06-03 | ||
Enamine | EN300-1970489-5g |
1-(heptafluoropropyl)cyclopropane-1-carboxylic acid |
2228738-33-6 | 5g |
$5387.0 | 2023-09-16 | ||
Enamine | EN300-1970489-10g |
1-(heptafluoropropyl)cyclopropane-1-carboxylic acid |
2228738-33-6 | 10g |
$7988.0 | 2023-09-16 | ||
Enamine | EN300-1970489-1g |
1-(heptafluoropropyl)cyclopropane-1-carboxylic acid |
2228738-33-6 | 1g |
$1857.0 | 2023-09-16 | ||
Enamine | EN300-1970489-0.5g |
1-(heptafluoropropyl)cyclopropane-1-carboxylic acid |
2228738-33-6 | 0.5g |
$1783.0 | 2023-09-16 | ||
Enamine | EN300-1970489-0.05g |
1-(heptafluoropropyl)cyclopropane-1-carboxylic acid |
2228738-33-6 | 0.05g |
$1560.0 | 2023-09-16 |
1-(heptafluoropropyl)cyclopropane-1-carboxylic acid 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
1-(heptafluoropropyl)cyclopropane-1-carboxylic acidに関する追加情報
Introduction to 1-(heptafluoropropyl)cyclopropane-1-carboxylic acid (CAS No. 2228738-33-6)
1-(heptafluoropropyl)cyclopropane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228738-33-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound belongs to the class of cyclopropanecarboxylic acids, which are known for their versatile applications in medicinal chemistry and material science. The presence of a heptafluoropropyl group in its molecular structure imparts distinct characteristics that make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of 1-(heptafluoropropyl)cyclopropane-1-carboxylic acid consists of a cyclopropane ring substituted with a heptafluoropropyl side chain and a carboxylic acid functional group at the other end. The cyclopropane ring, characterized by its high ring strain, makes it highly reactive and susceptible to various chemical transformations. This reactivity is exploited in synthetic chemistry to introduce functional groups or to modify existing ones, thereby facilitating the development of novel compounds with tailored properties.
The heptafluoropropyl group, on the other hand, introduces a high degree of electronic and steric shielding due to the presence of seven fluorine atoms. Fluorine atoms are highly electronegative and can significantly influence the electronic distribution within the molecule. This electronic effect can modulate the reactivity of the carboxylic acid group, making it more or less susceptible to nucleophilic attacks depending on the specific application. Additionally, the steric bulk provided by the heptafluoropropyl group can influence the conformational preferences of the molecule, affecting its solubility, bioavailability, and interaction with biological targets.
In recent years, 1-(heptafluoropropyl)cyclopropane-1-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. The cyclopropane moiety is particularly interesting because it can serve as a scaffold for designing molecules with enhanced binding affinity to biological targets. For instance, studies have shown that cyclopropanecarboxylic acids can be incorporated into kinase inhibitors, where their rigid structure helps stabilize key interactions with the target enzyme. The presence of fluorine atoms further enhances these interactions by improving lipophilicity and metabolic stability.
One of the most compelling aspects of 1-(heptafluoropropyl)cyclopropane-1-carboxylic acid is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged its reactive carboxylic acid group to form esters, amides, and other derivatives that exhibit a wide range of biological activities. For example, derivatives of this compound have been explored as potential antiviral agents, where their ability to interfere with viral replication mechanisms is exploited. Additionally, they have been investigated for their anti-inflammatory properties, targeting pathways involved in chronic inflammation.
The synthesis of 1-(heptafluoropropyl)cyclopropane-1-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Typically, the synthesis starts with the preparation of heptafluoropropanol, which is then reacted with cyclopropene or a suitable cyclopropanecarboxylic acid precursor under controlled conditions. The introduction of fluorine atoms into the heptafluoropropyl group is achieved through fluorination reactions, which often require specialized reagents and catalysts to ensure regioselectivity and minimize side products.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 1-(hectafluoropropyl)cyclopropane-1-carboxylic acid. Techniques such as flow chemistry and continuous manufacturing have been employed to improve reaction efficiency and reduce waste generation. These innovations not only enhance the sustainability of production processes but also make it more cost-effective for pharmaceutical companies to incorporate this compound into their drug development pipelines.
The pharmacological profile of 1-(hectafluoropropyl)cyclopropane-1-carboxylic acid has been extensively characterized through both computational modeling and experimental studies. Computational methods such as molecular dynamics simulations and quantum mechanical calculations have been used to predict how this compound interacts with biological targets at an atomic level. These predictions are then validated through experimental assays that measure binding affinities, enzyme inhibitory activities, and other relevant parameters.
One notable study published in a leading pharmaceutical journal demonstrated that derivatives of 1-(hectafluoropropyl)cyclopropane-1-carboxylic acid could effectively inhibit certain enzymes implicated in cancer progression. The study highlighted how modifications to the heptafluoropropyl group could fine-tune binding interactions with the target enzyme, leading to improved therapeutic efficacy. This finding underscores the importance of structural optimization in developing novel drug candidates based on this scaffold.
The potential applications of 1-(hectafluoropropyl)cyclopropane-1-carboxylic acid extend beyond pharmaceuticals into other areas such as agrochemicals and materials science. In agrochemicals, for instance, derivatives of this compound have been explored as potent insecticides due to their ability to disrupt nervous system function in pests while maintaining low toxicity towards non-target organisms. In materials science, its unique structural properties make it suitable for developing advanced polymers with enhanced mechanical strength and thermal stability.
The future prospects for 1-(hectafluoropropyl)cyclopropane-1-carboxylic acid are promising, with ongoing research focused on expanding its applications and improving its synthetic routes. Innovations in synthetic chemistry are expected to lead to more efficient methods for producing this compound at scale, while computational studies will continue to uncover new ways to exploit its pharmacological potential. As our understanding of molecular interactions grows deeper, so too will our ability to harness compounds like 1-(hectafluoropropyl)cyclopropane-1-carboxylic acid for treating complex diseases and developing next-generation materials.
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